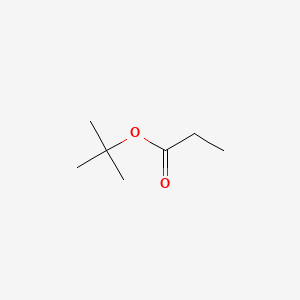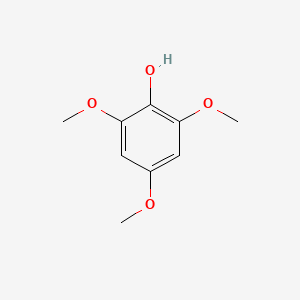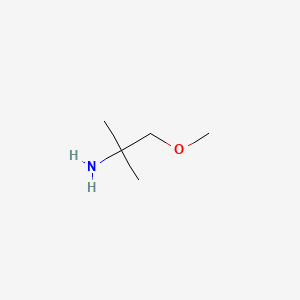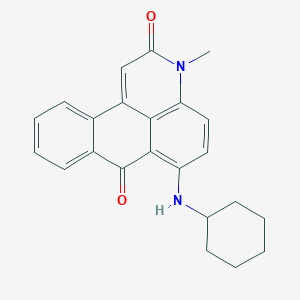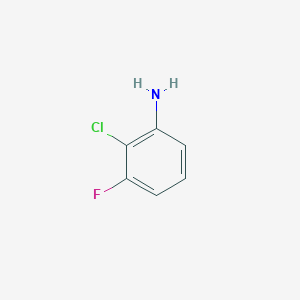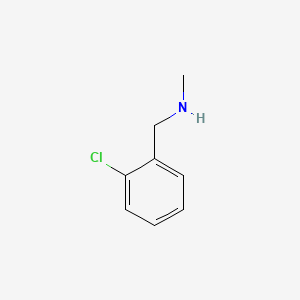
N-(2-Chlorbenzyl)-N-methylamin
Übersicht
Beschreibung
Benzenemethanamine, 2-chloro-N-methyl- is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, 2-chloro-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenemethanamine, 2-chloro-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-chloro-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
N-(2-Chlorbenzyl)-substituiertes Hydroxamat, das leicht durch Hydrolyse von Ketoclomazone hergestellt werden kann, wurde als Inhibitor der 1-Desoxy-D-xylulose-5-phosphat-Synthase (DXS) identifiziert, mit einem IC50-Wert von 1,0 μM . Diese Verbindung hat gezeigt, dass sie das Wachstum von Haemophilus influenzae hemmt, einer häufigen Ursache für bakterielle Infektionen beim Menschen. Dies deutet darauf hin, dass N-(2-Chlorbenzyl)-N-methylamin möglicherweise als antibakterielles Mittel eingesetzt werden könnte, insbesondere gegen Infektionen, die durch Haemophilus influenzae verursacht werden.
Potenzielles Antikrebsmittel
Obwohl es keine direkten Beweise dafür gibt, dass this compound als Antikrebsmittel eingesetzt wird, untersucht die wissenschaftliche Gemeinschaft die Antikrebseigenschaften verschiedener Naturstoffe . Einige dieser Verbindungen haben in präklinischen Stadien vielversprechende Ergebnisse gezeigt, während andere für die Krebsbehandlung zugelassen wurden . Angesichts der strukturellen Ähnlichkeit von this compound mit einigen dieser Verbindungen ist es möglich, dass es auch potenzielle Antikrebseigenschaften haben könnte. Es sind jedoch weitere Forschungsarbeiten erforderlich, um dies zu bestätigen.
Wirkmechanismus
Target of Action
Related compounds have been found to interact with various enzymes and receptors . More research is needed to identify the specific targets of N-(2-chlorobenzyl)-N-methylamine.
Mode of Action
It has been suggested that similar compounds may inhibit certain enzymes, thereby affecting the biochemical processes within the cell
Biochemical Pathways
Related compounds have been found to inhibit the 1-deoxy-d-xylulose 5-phosphate synthase (dxs) enzyme, which plays a crucial role in the 2-c-methyl-d-erythritol 4-phosphate (mep) pathway . This pathway is essential for the biosynthesis of isoprenoids in bacteria, making it a potential target for antimicrobial drugs .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that n-(2-chlorobenzyl)-n-methylamine may also have potential antimicrobial effects
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of many drugs
Biochemische Analyse
Biochemical Properties
Benzenemethanamine, 2-chloro-N-methyl- plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial as they influence the metabolism and detoxification of the compound within the body. The compound also binds to proteins and other biomolecules, affecting their function and stability . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
Benzenemethanamine, 2-chloro-N-methyl- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Benzenemethanamine, 2-chloro-N-methyl- involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For example, it may inhibit monoamine oxidase, resulting in increased levels of neurotransmitters in the brain. Additionally, Benzenemethanamine, 2-chloro-N-methyl- can bind to DNA, influencing gene expression and potentially causing mutations . These molecular interactions are critical for understanding the compound’s overall effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenemethanamine, 2-chloro-N-methyl- can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to Benzenemethanamine, 2-chloro-N-methyl- can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Benzenemethanamine, 2-chloro-N-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, Benzenemethanamine, 2-chloro-N-methyl- can exhibit toxic or adverse effects, including organ damage and behavioral changes in animal models .
Metabolic Pathways
Benzenemethanamine, 2-chloro-N-methyl- is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed or excreted. The compound can also affect metabolic flux, altering the levels of metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of Benzenemethanamine, 2-chloro-N-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function. The distribution of Benzenemethanamine, 2-chloro-N-methyl- is crucial for understanding its overall biological effects .
Subcellular Localization
Benzenemethanamine, 2-chloro-N-methyl- exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and affect gene expression. Understanding the subcellular localization of Benzenemethanamine, 2-chloro-N-methyl- is important for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGZVQKFSFNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059106 | |
| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-64-4 | |
| Record name | 2-Chloro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)

![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)
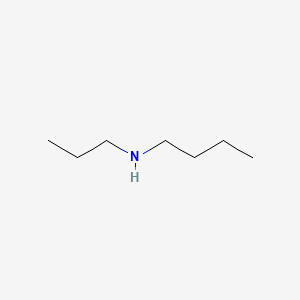
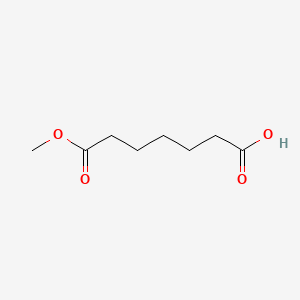
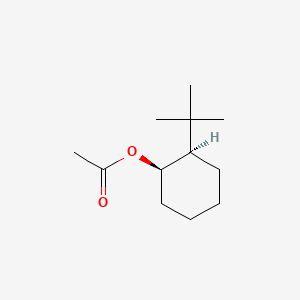
![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)

